REACTION_CXSMILES
|
FC(F)(F)C(O)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[N:10]=1.OO>O>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[N+:10]=1[O-:4]
|
Name
|
|
Quantity
|
485 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of reflux
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into beaker
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight at 0° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated, to which 500 mL chloroform
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
potassium carbonate was added until no gas
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
FILTRATION
|
Details
|
It was filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C(=CC=C1)Cl)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |